

N-Boc-4-bromopiperidine structure and IUPAC name

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Compound of Interest

Compound Name: *N-Boc-4-bromopiperidine*

Cat. No.: B060578

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An In-depth Technical Guide to **N-Boc-4-bromopiperidine**: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of **N-Boc-4-bromopiperidine**, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Name

N-Boc-4-bromopiperidine is a heterocyclic compound characterized by a piperidine ring substituted with a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

IUPAC Name: tert-butyl 4-bromopiperidine-1-carboxylate^{[1][2][3]}

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for **N-Boc-4-bromopiperidine** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C10H18BrNO2	[1] [2] [4] [5] [6]
Molecular Weight	264.16 g/mol	[1] [5] [6]
CAS Number	180695-79-8	[1] [2] [4]
Appearance	Colorless to light yellow oil or low melting solid	[5]
Melting Point	40.0 to 44.0 °C	[7]
Boiling Point	100-118°C/0.5mmHg	[8]
Density	1.3403 g/mL at 25°C	[8]
Refractive Index	n20/D 1.4905	[8]
SMILES	<chem>CC(C)(C)OC(=O)N1CCCC(CC1)Br</chem>	[1] [2]
InChIKey	KZBWIYHDNQHMET-UHFFFAOYSA-N	[1] [2]

Synthesis of N-Boc-4-bromopiperidine

The following section details a common experimental protocol for the synthesis of tert-butyl 4-bromopiperidine-1-carboxylate.

Materials and Methods

Materials:

- 4-bromopiperidine hydrobromide
- Dichloromethane (DCM)
- N,N-diisopropylethylamine (DIPEA)
- Di-tert-butyl dicarbonate (Boc)2O

- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

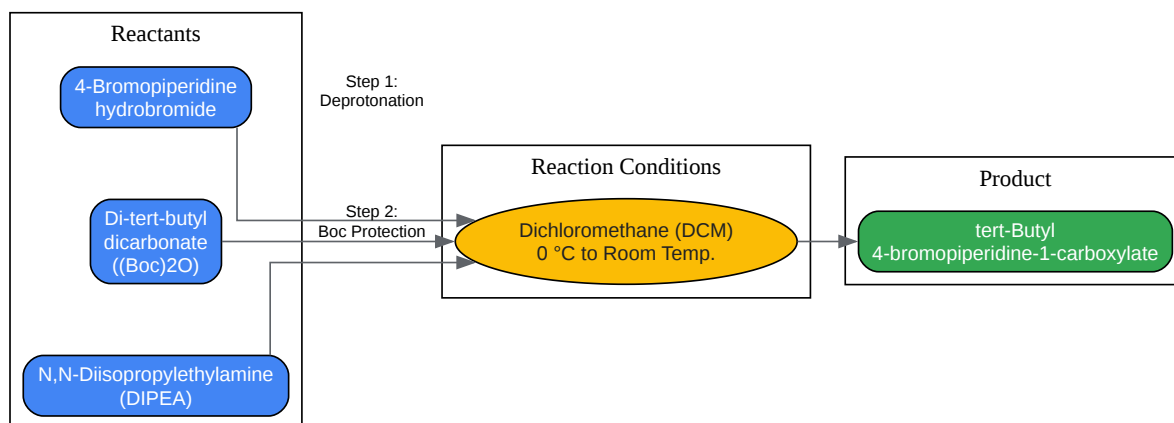
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Experimental Protocol

- To a suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL), N,N-diisopropylethylamine (7.09 mL, 0.04 mol) was added dropwise at 0 °C.[\[9\]](#)[\[10\]](#)
- The reaction mixture was stirred for 30 minutes at 0 °C.[\[9\]](#)[\[10\]](#)
- A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) was then added dropwise to the mixture.[\[9\]](#)[\[10\]](#)
- The reaction was allowed to warm to room temperature and stirred for 18 hours.[\[9\]](#)[\[10\]](#)
- Upon completion, the reaction mixture was washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).[\[9\]](#)[\[10\]](#)
- The organic layer was separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.[\[9\]](#)[\[10\]](#)

Visualization of the Synthetic Pathway

The synthesis of **N-Boc-4-bromopiperidine** can be visualized as a two-step process: deprotonation of the piperidinium salt followed by the protection of the resulting secondary amine with a Boc group.



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Caption: Synthesis of **N-Boc-4-bromopiperidine**.

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